molecular formula C10H6FNO2 B2594931 7-Fluoroisoquinoline-8-carboxylic acid CAS No. 1955557-25-1

7-Fluoroisoquinoline-8-carboxylic acid

Número de catálogo: B2594931
Número CAS: 1955557-25-1
Peso molecular: 191.161
Clave InChI: ONWAQCJVFPMDNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Fluoroisoquinoline-8-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 8th position on the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroisoquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the nucleophilic substitution of a halogenated isoquinoline precursor. For example, starting from 7-chloroisoquinoline, a nucleophilic substitution reaction with a fluoride source can yield 7-fluoroisoquinoline. The carboxylic acid group can then be introduced through oxidation or carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using halogenated precursors and fluoride sources under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxylation : Reaction with aqueous sodium hydroxide at elevated temperatures (80–100°C) replaces fluorine with a hydroxyl group, yielding 7-hydroxyisoquinoline-8-carboxylic acid .

  • Amination : Treatment with ammonia in the presence of a copper catalyst produces 7-aminoisoquinoline-8-carboxylic acid .

The carboxylic acid group at position 8 participates in decarboxylation reactions under thermal conditions (150–200°C), forming 7-fluoroisoquinoline as the primary product.

Table 1: Substitution Reaction Outcomes

Reaction TypeReagents/ConditionsProductYield (%)
HydroxylationNaOH (aq), 80°C7-Hydroxyisoquinoline-8-carboxylic acid65–70
AminationNH₃, Cu catalyst7-Aminoisoquinoline-8-carboxylic acid50–55
DecarboxylationHeat (150°C)7-Fluoroisoquinoline85–90

Oxidation and Reduction

The isoquinoline ring undergoes oxidation at the nitrogen center when treated with hydrogen peroxide (H₂O₂) in acidic media, forming the corresponding N-oxide derivative . Conversely, reduction of the aromatic ring using sodium borohydride (NaBH₄) selectively saturates the pyridine moiety, yielding a tetrahydroisoquinoline derivative .

Key Observations:

  • Oxidation increases polarity, enhancing solubility in polar solvents .

  • Reduction products exhibit altered biological activity due to conformational changes in the ring system .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively:

  • Esterification : Methanol in the presence of H₂SO₄ yields methyl 7-fluoroisoquinoline-8-carboxylate.

  • Amidation : Reaction with thionyl chloride (SOCl₂) followed by benzylamine produces 7-fluoroisoquinoline-8-carboxamide.

Table 2: Carboxylic Acid Derivatives

Derivative TypeReagentsProductApplication
EsterMeOH, H₂SO₄Methyl 7-fluoroisoquinoline-8-carboxylateIntermediate for drug synthesis
AmideSOCl₂, Benzylamine7-Fluoroisoquinoline-8-carboxamideAnticancer agent precursor

Electrophilic Aromatic Substitution (EAS)

The electron-deficient isoquinoline ring directs EAS to the 5-position (meta to fluorine). For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 5 .

  • Halogenation : Bromine (Br₂) in acetic acid yields 5-bromo-7-fluoroisoquinoline-8-carboxylic acid .

Mechanistic Insight:

  • Fluorine’s -I effect deactivates the ring but directs substitution to the 5-position due to resonance stabilization .

Comparative Reactivity Analysis

Fluorine’s electronegativity and the carboxylic acid’s positioning create unique reactivity compared to analogs:

CompoundKey FeatureReactivity Difference
7-Chloroisoquinoline-8-carboxylic acidCl instead of FSlower NAS due to weaker C-Cl bond polarization
7-Methylisoquinoline-8-carboxylic acidElectron-donating CH₃Enhanced EAS at ortho/para positions
Isoquinoline-8-carboxylic acidNo fluorineHigher basicity of the nitrogen atom

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the C-F bond, forming isoquinoline-8-carboxylic acid and HF .

  • Hydrolytic Stability : Stable in aqueous solutions at pH 4–7 but degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions.

Aplicaciones Científicas De Investigación

Anticancer Applications

7-Fluoroisoquinoline-8-carboxylic acid has been studied for its anticancer properties, particularly as an inhibitor of specific protein kinases involved in cancer progression.

Case Study: Aurora A Kinase Inhibition

A study highlighted the compound's role in selectively inhibiting Aurora A kinase, which is crucial for cell cycle regulation and is often overexpressed in cancer cells. The compound demonstrated significant cytotoxicity against human cancer cell lines, with an IC50_{50} value of 168.78 µM against MCF-7 breast cancer cells. The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis, making it a promising candidate for further development in cancer therapy .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)168.78G1 phase arrest, apoptosis
T-24 (Bladder)257.87G1 phase arrest

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of fluoroisoquinoline compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A synthesis study involving derivatives of 7-fluoroisoquinoline showed promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis suggested that modifications to the carboxylic acid group significantly influenced the antibacterial efficacy .

Table 2: Antibacterial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
7-Fluoroisoquinoline derivative AStaphylococcus aureus15
7-Fluoroisoquinoline derivative BEscherichia coli20

Therapeutic Potential Beyond Cancer

Beyond oncology, this compound has potential applications in treating conditions mediated by protein kinase B (PKB), including metabolic disorders and inflammation . This broadens its therapeutic scope beyond just anticancer applications.

Table 3: Potential Therapeutic Applications

ConditionMechanism of Action
CancerInhibition of Aurora A kinase
InflammationModulation of PKB signaling pathways
Metabolic DisordersRegulation of cellular metabolism

Mecanismo De Acción

The mechanism of action of 7-fluoroisoquinoline-8-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .

Comparación Con Compuestos Similares

Uniqueness: 7-Fluoroisoquinoline-8-carboxylic acid is unique due to the combined presence of a fluorine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

7-Fluoroisoquinoline-8-carboxylic acid (C10H6FNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fluorine atom at the 7-position and a carboxylic acid functional group at the 8-position. The presence of the fluorine atom is known to enhance lipophilicity and biological activity, making it a valuable modification in drug design.

Structural Information

PropertyValue
Molecular FormulaC10H6FNO2
SMILESC1=CC(=C(C2=C1C=CN=C2)C(=O)O)F
InChIInChI=1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
InChIKeyONWAQCJVFPMDNQ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated selective inhibition of Aurora A kinase, which is crucial in cell cycle regulation and is often overexpressed in various cancers.

  • Kinase Inhibition : In vitro assays have shown that this compound exhibits potent inhibitory activity against Aurora A kinase with an IC50 value of approximately 168.78 µM. The compound was found to induce G1 phase cell cycle arrest and promote apoptosis in MCF-7 breast cancer cells .
  • Cytotoxicity : The cytotoxic effects were evaluated against several National Cancer Institute (NCI) human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against CNS cancer cell lines .
  • Apoptosis Induction : Flow cytometric analysis showed that treatment with this compound resulted in a higher percentage of apoptotic cells compared to controls, indicating its potential as an apoptosis-inducing agent in cancer therapy .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Structure-activity relationship studies indicate that modifications at specific positions can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • SAR Studies : Research has shown that derivatives of isoquinoline compounds exhibit varying levels of antibacterial activity, with certain substitutions leading to improved potency compared to traditional antibiotics .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : A study involving MCF-7 cells demonstrated that this compound not only inhibited cell proliferation but also altered cell cycle dynamics significantly, leading to increased apoptosis rates compared to untreated controls .
  • Antibacterial Efficacy : Another study evaluated the antibacterial effects of various derivatives derived from isoquinoline frameworks, highlighting the importance of specific substitutions for enhancing activity against resistant bacterial strains .

Propiedades

IUPAC Name

7-fluoroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAQCJVFPMDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-25-1
Record name 7-fluoroisoquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.